An In-depth Technical Guide to the Chemical Properties of Bis(2-pyrimidyl) disulfide
An In-depth Technical Guide to the Chemical Properties of Bis(2-pyrimidyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-pyrimidyl) disulfide, also known as 2,2'-dipyrimidinyldisulfide, is a symmetrical disulfide compound featuring two pyrimidine rings linked by a disulfide bond. While specific experimental data for this compound is limited in publicly available literature, its chemical properties and reactivity can be largely inferred from its close structural analog, 2,2'-dipyridyl disulfide. This guide provides a comprehensive overview of the known and predicted chemical properties of Bis(2-pyrimidyl) disulfide, including its synthesis, reactivity, and potential applications, particularly in the realm of bioconjugation and drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with or considering the use of this versatile molecule.
Core Chemical Properties
Bis(2-pyrimidyl) disulfide is a stable, crystalline solid at room temperature. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 15718-46-4 | [1] |
| Molecular Formula | C₈H₆N₄S₂ | [1] |
| Molecular Weight | 222.29 g/mol | [1] |
| Melting Point | 139-141 °C | [1] |
| Boiling Point | 484.2 °C at 760 mmHg | [1] |
| Density | 1.48 g/cm³ | [1] |
| Appearance | White to off-white crystalline powder (predicted) | |
| Solubility | Soluble in many organic solvents (e.g., acetonitrile, dichloromethane) |
Synthesis
A plausible synthetic route involves the oxidation of 2-mercaptopyrimidine using a mild oxidizing agent such as hydrogen peroxide, iodine, or even air under basic conditions.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of Bis(2-pyrimidyl) disulfide.
Spectroscopic Characterization (Predicted)
Direct spectroscopic data for Bis(2-pyrimidyl) disulfide is scarce. However, data from its pyridyl analog, 2,2'-dipyridyl disulfide, can be used to predict the expected spectral characteristics.
| Spectroscopic Data | Predicted Characteristics for Bis(2-pyrimidyl) disulfide | Analogous Data for 2,2'-dipyridyl disulfide |
| ¹H NMR | Aromatic protons of the pyrimidine ring would likely appear in the δ 7.0-9.0 ppm range. | Signals observed at δ 8.46, 7.64, 7.59, and 7.11 ppm in CDCl₃.[2] |
| ¹³C NMR | Aromatic carbons would be expected in the δ 120-160 ppm region. | Data for the pyridyl analog is available in spectral databases. |
| FTIR | Characteristic peaks for C=N and C=C stretching of the pyrimidine ring, and a weak S-S stretching band around 450-550 cm⁻¹. | The S-S bond vibration is typically weak and can be observed in this region.[3] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 222. Fragmentation would likely involve cleavage of the S-S bond and fragmentation of the pyrimidine rings. | Molecular ion peak at m/z 220, with major fragments at m/z 156, 110, and 78.[4] |
Reactivity: Thiol-Disulfide Exchange
The core reactivity of Bis(2-pyrimidyl) disulfide is predicated on the susceptibility of the disulfide bond to nucleophilic attack, particularly by thiols. This thiol-disulfide exchange reaction is a cornerstone of its utility in chemical biology and drug development.
The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. This results in the formation of a new, mixed disulfide and the release of a pyrimidine-2-thione molecule. The reaction is typically rapid and proceeds with high selectivity for sulfhydryl groups.
Signaling Pathway of Thiol-Disulfide Exchange:
Caption: Thiol-disulfide exchange reaction with Bis(2-pyrimidyl) disulfide.
Experimental Protocols
Based on established protocols for the analogous 2,2'-dipyridyl disulfide, the following methodologies can be adapted for key experiments involving Bis(2-pyrimidyl) disulfide.
Protocol for Thiol-Disulfide Exchange with a Cysteine-Containing Peptide
This protocol describes a method for forming an intramolecular disulfide bond in a peptide containing two free cysteine residues.
Experimental Workflow:
Caption: Workflow for peptide cyclization using Bis(2-pyrimidyl) disulfide.
Detailed Steps:
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Peptide Solution: Dissolve the linear peptide containing two free cysteine residues in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5).
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Disulfide Solution: Prepare a stock solution of Bis(2-pyrimidyl) disulfide in a compatible organic solvent (e.g., acetonitrile).
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Reaction: Add a molar excess (e.g., 10-fold) of the Bis(2-pyrimidyl) disulfide solution to the peptide solution with gentle stirring.
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Monitoring: Monitor the progress of the reaction by analytical HPLC and/or mass spectrometry. The reaction is typically complete within a few hours at room temperature.
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Purification: Once the reaction is complete, purify the cyclized peptide from the reaction mixture using reverse-phase HPLC.
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Characterization: Confirm the formation of the intramolecular disulfide bond by mass spectrometry, observing the expected decrease in mass due to the loss of two hydrogen atoms.
Applications in Drug Development and Research
The reactivity of Bis(2-pyrimidyl) disulfide with thiols makes it a valuable tool in drug development and various research applications.
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Bioconjugation: This compound can be used to link molecules (e.g., drugs, imaging agents) to proteins or peptides via cysteine residues.
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Prodrug Design: The disulfide bond can act as a cleavable linker in prodrugs, designed to release the active drug in the reducing environment of a cell, such as in the presence of glutathione.[5]
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Protein Modification and Labeling: Selective modification of cysteine residues in proteins allows for the study of protein structure and function.
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Redox-Responsive Materials: The disulfide linkage can be incorporated into polymers to create materials that degrade or change their properties in response to reducing agents.
Conclusion
Bis(2-pyrimidyl) disulfide is a reactive and versatile chemical entity with significant potential in chemical biology and drug development. Although specific, detailed data for this compound is not as abundant as for its pyridyl analog, its chemical properties and reactivity can be reliably predicted. The thiol-disulfide exchange reaction is central to its utility, enabling a range of applications from peptide cyclization to the design of sophisticated drug delivery systems. This guide provides a foundational understanding of Bis(2-pyrimidyl) disulfide, intended to facilitate its application in innovative research and development endeavors.
References
- 1. Bis(2-pyrimidyl) disulfide | CAS#:15718-46-4 | Chemsrc [chemsrc.com]
- 2. 2,2'-Dithiodipyridine (2127-03-9) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,2'-Dipyridyl disulfide | C10H8N2S2 | CID 65093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
